molecular formula C18H19N5O2 B2882385 N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide CAS No. 483993-95-9

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Katalognummer: B2882385
CAS-Nummer: 483993-95-9
Molekulargewicht: 337.383
InChI-Schlüssel: CAURSVOYNSIBQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a synthetic amide derivative featuring a tetrazole ring and aromatic substituents. This compound’s structure includes a propanamide backbone with a 3-methylphenyl group at position 3, a tetrazol-5-yl group at position 2, and a 4-methoxyphenyl amide substituent. Its analogs vary in substituent patterns, which influence physicochemical and biological properties.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-4-3-5-13(10-12)11-16(17-20-22-23-21-17)18(24)19-14-6-8-15(25-2)9-7-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURSVOYNSIBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The tetrazole ring is then coupled with a suitable halogenated precursor to introduce the phenyl groups.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

In industrial settings, the production of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The table below highlights key structural differences and molecular characteristics of the target compound and its analogs:

Compound Name (Reference) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound N-(4-methoxyphenyl), 3-(3-methylphenyl), 2-(2H-tetrazol-5-yl) C20H21N5O2* 363.41* Unique 3-methylphenyl group; moderate lipophilicity
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-... () N-(4-ethoxyphenyl), 3-(4-methoxyphenyl) C19H21N5O3 367.41 Ethoxy group increases lipophilicity vs. methoxy
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-... () N-(3,4-dimethoxyphenyl), 3-(4-methoxyphenyl) C20H21N5O4 395.41 Additional methoxy groups enhance solubility and H-bonding potential
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-... () N-(4-fluorophenyl), 3-(4-methoxyphenyl) C17H16FN5O2 341.34 Fluorine substitution improves metabolic stability
3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-... () 3-(2,4-dimethoxyphenyl), N-(4-methoxyphenyl) C20H21N5O4 383.41 Ortho/methoxy substitution may sterically hinder receptor binding

*Calculated based on structural similarity to analogs.

Key Structural Insights

  • Substituent Position: The target compound’s 3-methylphenyl group at position 3 distinguishes it from analogs with para-methoxy () or fluorine () substituents.
  • Tetrazole Tautomerism : The 2H-tetrazol-5-yl group exists in equilibrium with its 1H-tautomer, affecting hydrogen-bonding capacity and solubility .
  • Aromatic Modifications : Ethoxy () and fluorine () substituents alter electronic effects, with fluorine’s electronegativity enhancing binding affinity in ARB-like compounds .

Yield and Purity Considerations

  • The target compound’s synthesis likely mirrors methods for and , with yields ~60–70% based on similar propanamide derivatives .
  • Purity challenges arise from tetrazole tautomerism and stereochemistry, necessitating HPLC or crystallization for isolation .

Tetrazole Moieties in Drug Design

Tetrazole rings are critical in ARBs (e.g., Olmesartan, ) for mimicking carboxylate groups, enabling ionic interactions with receptors .

Comparative Bioactivity

  • N-(4-Fluorophenyl)-... (): Fluorine’s electron-withdrawing effect may enhance receptor binding, similar to valsartan’s efficacy .
  • 3,4-Dimethoxy Substitution (): Increased polarity improves solubility but may reduce CNS penetration due to higher hydrogen-bond donor capacity .

Biologische Aktivität

N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is C18H19N5OC_{18}H_{19}N_{5}O with a molecular weight of 313.37 g/mol. The compound features a tetrazole ring, which is known for contributing to various pharmacological effects.

1. Antitumor Activity

Research indicates that compounds containing tetrazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrazole can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2 . The structure-activity relationship (SAR) analysis suggests that the presence of both the methoxy and methyl groups enhances the cytotoxic potential of the compound.

2. Anticonvulsant Activity

Compounds with similar structures have been evaluated for anticonvulsant properties. A related study demonstrated that certain tetrazole derivatives significantly reduced seizure activity in animal models, suggesting potential therapeutic applications for epilepsy . The SAR studies indicated that modifications on the phenyl rings could optimize anticonvulsant efficacy.

3. Antimicrobial Activity

The antimicrobial properties of tetrazole-containing compounds have also been investigated. In vitro studies revealed that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in the structure was found to enhance this activity.

Table 1: Biological Activities of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AntitumorA431 (Human epidermoid carcinoma)1.98 ± 1.22
AnticonvulsantPTZ-induced seizure modelED50 = 10
AntimicrobialE. coli15

Case Study 1: Antitumor Efficacy

In a study published in MDPI, various derivatives of tetrazole were synthesized and screened for their cytotoxicity against cancer cell lines including A431 and HT29. Compound variants exhibited IC50 values ranging from 1.61 to 1.98 µg/mL, indicating promising antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anticonvulsant Properties

A series of experiments conducted on animal models demonstrated that certain analogs of N-(4-methoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide significantly reduced seizure frequency and duration when administered before convulsive stimuli . These findings suggest a mechanism involving modulation of neurotransmitter release.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 50–80°C during tetrazole formation to avoid decomposition .
  • pH adjustment : Use buffered conditions (pH 4–6) to stabilize intermediates .
  • Purification : Employ HPLC or column chromatography to achieve >95% purity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:
Discrepancies in biological data (e.g., anti-inflammatory vs. inactive results) may arise from:

  • Assay specificity : Validate target interactions using orthogonal methods (e.g., SPR for binding affinity and cellular assays for functional activity) .
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation in certain assays .
  • Structural analogs : Compare activity with analogs (e.g., nitro- vs. methoxy-substituted derivatives) to identify critical pharmacophores .

Q. Methodology :

  • Dose-response curves : Use IC₅₀/EC₅₀ values across multiple replicates to confirm potency .
  • Molecular docking : Predict binding modes with target proteins (e.g., COX-2 or TNF-α) to explain activity variations .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy singlet at δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₁N₅O₃) with <5 ppm error .
  • HPLC : Quantify purity using C18 columns and acetonitrile/water gradients .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., tetrazole C=N stretch at 1600 cm⁻¹) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

Answer:

  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity using Gaussian or Schrödinger software .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition .
  • Binding free energy calculations : Perform MM/GBSA on docked complexes to prioritize derivatives with stronger target interactions .

Case study : Derivatives with 3-nitrophenyl substituents showed improved anti-inflammatory activity due to enhanced π-π stacking in docking models .

Basic: What are the key pharmacological targets and mechanisms proposed for this compound?

Answer:

  • Anti-inflammatory : Inhibition of COX-2 and TNF-α production in RAW264.7 macrophages (IC₅₀ ~10 µM) .
  • Antimicrobial : Disruption of bacterial membrane integrity via interaction with penicillin-binding proteins (MIC 32 µg/mL for S. aureus) .
  • Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation .

Validation : Use siRNA knockdown of targets (e.g., COX-2) to confirm mechanism-specific effects .

Advanced: What strategies mitigate challenges in achieving high yields during scale-up synthesis?

Answer:

  • Flow chemistry : Optimize exothermic reactions (e.g., tetrazole cyclization) in continuous reactors to improve safety and yield .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance scalability .

Data : Pilot-scale runs achieved 65% yield (vs. 40% in batch) using flow chemistry .

Basic: How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (t₁/₂ reduced from 30 to 7 days under UV light) .
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, as the tetrazole ring degrades into hydrazine derivatives .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying with trehalose .

Advanced: How can researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

  • Bioavailability studies : Measure plasma concentrations via LC-MS to confirm adequate exposure in vivo .
  • Metabolite profiling : Identify active/inactive metabolites using hepatocyte incubations and HRMS .
  • Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

Example : In vitro IC₅₀ of 5 µM vs. in vivo ED₅₀ of 20 mg/kg due to poor blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.